Boc-lys(ipr)-OH
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Overview
Description
“Boc-lys(ipr)-OH” is a derivative of the amino acid lysine . It is used as a reagent in Fmoc solid-phase peptide synthesis . The molecule contains one or two Boc-groups resulting from dual protection of amines and amides .
Synthesis Analysis
“Boc-lys(ipr)-OH” is the standard reagent for coupling lysine into peptide sequences . It is continuously used and tested in peptide synthesis laboratories . The preparation of Boc-amino acids was initially a bit cumbersome but gradually better reagents and methods became available .Molecular Structure Analysis
The molecular formula of “Boc-lys(ipr)-OH” is C26H32N2O6 . The molecular weight is 468.55 g/mol .Chemical Reactions Analysis
“Boc-lys(ipr)-OH” can be used for the solid-phase synthesis of pentasubstituted dihydroimidazolylbutyl dihydroimidazol-3-ium salts by coupling with p-methylbenzhydrylamine (MBHA) resin . It can also be used in Fmoc-based peptide synthesis of bis-naphthalene diimide, a threading intercalator .Physical And Chemical Properties Analysis
“Boc-lys(ipr)-OH” has a density of 1.2±0.1 g/cm3 . Its boiling point is 685.7±55.0 °C at 760 mmHg . The vapor pressure is 0.0±2.2 mmHg at 25°C . The enthalpy of vaporization is 105.6±3.0 kJ/mol . The flash point is 368.5±31.5 °C . The index of refraction is 1.566 .Scientific Research Applications
Synthesis and Peptide Assembly
- Boc-lys(ipr)-OH is used in the synthesis of polypeptides, serving as a building block for creating complex peptide structures. For example, it has been employed in the synthesis of Fmoc-L-Lys(Boc)-Gly-OH, demonstrating its role in simplifying and improving polypeptide synthetic methods (Zhao Yi-nan & Melanie Key, 2013).
Biological Activity and Drug Development
- In the development of opioid peptides, derivatives of Boc-lys(ipr)-OH have been utilized to explore the synthesis of peptides with potential biological activities, including those with increased resistance to degradation by enzymes (J. Izdebski et al., 2007).
Genome Editing
- The compound has found application in genome editing, specifically in controlling CRISPR-Cas9 activity through genetic code expansion, allowing for precise and conditional gene editing in mammalian cells (Toru Suzuki et al., 2018).
Nanotechnology
- Boc-lys(ipr)-OH has been used in the functionalization of single-walled carbon nanotubes (SWCNTs), illustrating its role in creating nanotube-based delivery systems for biomedical applications, showcasing the versatility of this compound in nanotechnology and material science (J. Mulvey et al., 2014).
Chemical Catalysis
- It also plays a role in catalysis, where Boc-protected lysine derivatives have been used in catalytic processes for reducing CO2 to CO, indicating its potential application in environmental chemistry and sustainable technologies (D. Laitar, P. Müller, & J. Sadighi, 2005).
Safety And Hazards
Future Directions
Amino acids and amino acid derivatives have been commercially used as ergogenic supplements . They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage . Therefore, “Boc-lys(ipr)-OH” could potentially be used in these applications in the future.
properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(propan-2-ylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O4/c1-10(2)15-9-7-6-8-11(12(17)18)16-13(19)20-14(3,4)5/h10-11,15H,6-9H2,1-5H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJPXNZZCOCUYDQ-NSHDSACASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-lys(ipr)-OH | |
CAS RN |
66880-55-5 |
Source
|
Record name | L-Lysine, N2-[(1,1-dimethylethoxy)carbonyl]-N6-(1-methylethyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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